Ethanol, 2-(tetradecyloxy)-, hydrogen sulfate, sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Tetradecyloxyethyl sodium sulfate typically involves the reaction of tetradecyloxyethanol with sulfuric acid, followed by neutralization with sodium hydroxide . The process can be summarized as follows:
Tetradecyloxyethanol Synthesis: Tetradecyloxyethanol is synthesized by reacting tetradecyl alcohol with ethylene oxide under basic conditions.
Sulfation: The resulting tetradecyloxyethanol is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The sulfated product is neutralized with sodium hydroxide to yield 2-Tetradecyloxyethyl sodium sulfate.
Industrial Production Methods: In industrial settings, the production of 2-Tetradecyloxyethyl sodium sulfate is carried out in large reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecyloxyethyl sodium sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and alcohols. These reactions typically occur under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Substitution Reactions: The major products are typically alkylated derivatives of the original compound.
Hydrolysis: Hydrolysis results in the formation of tetradecyloxyethanol and sodium sulfate.
Scientific Research Applications
2-Tetradecyloxyethyl sodium sulfate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Tetradecyloxyethyl sodium sulfate is its ability to reduce surface tension, which allows it to act as an effective surfactant . It interacts with the lipid bilayers of cell membranes, leading to their disruption and subsequent cell lysis . This property is particularly useful in biological and medical applications where cell disruption is required .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate: Similar in structure but contains an ether linkage in the alkyl chain.
Sodium myreth sulfate: Similar in structure but with a different alkyl chain length.
Uniqueness: 2-Tetradecyloxyethyl sodium sulfate is unique due to its specific alkyl chain length and ether linkage, which provide it with distinct surface-active properties and make it suitable for specific applications where other surfactants may not be as effective .
Properties
CAS No. |
3694-74-4 |
---|---|
Molecular Formula |
C16H33NaO5S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
sodium;2-tetradecoxyethyl sulfate |
InChI |
InChI=1S/C16H34O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-15-16-21-22(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
XYWGYCTUGYVSIZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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